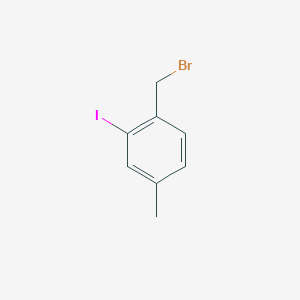

2-Iodo-4-methylbenzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrI |

|---|---|

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-(bromomethyl)-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C8H8BrI/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |

InChI Key |

YLEFDXYJNMKYBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Iodo 4 Methylbenzyl Bromide

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide portion of 2-Iodo-4-methylbenzyl bromide is particularly susceptible to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions. This reactivity is significantly greater than that of the corresponding aryl bromides or chlorides, allowing for selective functionalization under milder conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern C-C bond formation, and the aryl iodide in the target molecule serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures through the reaction of an aryl halide with an organoboron reagent, such as an arylboronic acid. The reaction is prized for its mild conditions and high functional group tolerance. nih.govlumenlearning.com For a substrate like this compound, the Suzuki-Miyaura reaction would selectively occur at the C-I bond, leaving the benzyl (B1604629) bromide moiety intact for subsequent transformations. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. lumenlearning.comyoutube.com

While specific studies on this compound are not extensively documented, the reactivity of analogous 2-iodobenzyl halides and other aryl iodides provides a clear indication of the expected outcomes. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Iodobenzyl bromide (analogue) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343) | High |

| 2 | 4-Bromotoluene | Phenylboronic acid | Pd-G3 / t-Bu₃P | K₃PO₄ | THF | 55 |

| 3 | 2-Bromonaphthalene | n-Butylboronic ester | AntPhos / TMSOK | K₃PO₄ | Toluene | 94 |

| 4 | 4-Iodotoluene | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | Good |

This table presents data from studies on analogous compounds to illustrate the typical conditions and yields for Suzuki-Miyaura reactions. Yields are qualitative where specific data is not available.

The structure of this compound is well-suited for palladium-catalyzed domino or cascade reactions, where multiple bonds are formed in a single operation. These processes offer a highly efficient route to complex polycyclic structures. A common strategy involves an initial intermolecular coupling at the aryl iodide position, followed by an intramolecular reaction involving the benzyl halide or an activated C-H bond.

For instance, a novel palladium-catalyzed domino reaction between 2-iodobenzyl bromide and 2-methylindoles has been reported, leading to complex indole-fused tricyclic systems. This transformation likely proceeds through an initial N-alkylation or C3-alkylation by the benzyl bromide, followed by an intramolecular Heck-type reaction or C-H activation involving the aryl iodide. Similarly, palladium-catalyzed annulations can occur through sequential C–H activations. acs.org An initial C-H arylation with an aryl iodide can be followed by a second C(sp³)–H activation to form a new ring. acs.org Such annulation reactions can unite substrates like 1-bromo-2-iodoarenes with amides to generate benzo-fused carbocycles. acs.org

Palladium-catalyzed cross-coupling reactions are renowned for their broad substrate scope and tolerance of a wide array of functional groups. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can effectively couple aryl iodides bearing both electron-donating and electron-withdrawing groups. nih.govnih.gov

The reaction conditions are generally mild, accommodating sensitive functional groups such as esters, ketones, nitriles, and amides on either coupling partner. acs.org This tolerance is crucial when using a multifunctional substrate like this compound, as it allows the preservation of the benzylic bromide for subsequent synthetic steps. The higher reactivity of the C-I bond compared to C-Br or C-Cl ensures high chemoselectivity in these processes. acs.org

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type)

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and cost-effective alternative to palladium-based methods for forming C-C, C-O, C-N, and C-S bonds. organic-chemistry.orgtcichemicals.com The "classic" Ullmann reaction involves the copper-promoted homocoupling of aryl halides to form symmetric biaryls at high temperatures. organic-chemistry.orghkbu.edu.hk More versatile are the "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org

For this compound, the aryl iodide moiety is an excellent substrate for these reactions. Copper(I) is believed to be the active catalytic species, which can undergo oxidative addition with the aryl iodide. organic-chemistry.org Recent advancements have introduced ligands and milder conditions, broadening the scope of these transformations. nih.govtcichemicals.com For example, copper-catalyzed C-O coupling can be achieved with various alcohols, and C-N coupling is possible with amines, amides, and azoles. nih.govnih.govrsc.org

A novel copper-catalyzed tandem reaction has been developed that combines a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an intramolecular Ullmann C-C coupling, starting from substrates like N-(2-iodoaryl)propiolamides. nih.gov This highlights the potential for intramolecular cyclizations involving an aryl iodide, a pathway that could be accessible for derivatives of this compound.

Table 2: Examples of Copper-Mediated Ullmann-Type Couplings with Aryl Halides

| Entry | Aryl Halide | Nucleophile | Catalyst System | Base | Conditions | Product Type |

|---|---|---|---|---|---|---|

| 1 | Aryl Iodide | Phenol | CuI / Ligand | Cs₂CO₃ | Toluene, 110°C | Diaryl Ether |

| 2 | Aryl Bromide | Aliphatic Diol | CuCl₂ | K₂CO₃ | Solvent-free, 120°C | Hydroxyalkyl Aryl Ether |

| 3 | Aryl Halide | Amine/Amide | CuI | K₃PO₄ | Dioxane, 110°C | N-Aryl Amine/Amide |

| 4 | 2-Iodoaniline (analogue) | Propiolamide/Azide (B81097) | CuI | DBU | Toluene, 100°C | Fused Quinoline |

This table provides representative examples of Ullmann-type reactions to illustrate the general scope and conditions.

Transition-Metal-Free Cross-Coupling Methodologies

While transition metals are dominant in cross-coupling chemistry, concerns about cost and toxicity have spurred the development of metal-free alternatives. These methods often proceed through different mechanisms, such as nucleophilic aromatic substitution (SNAr), benzyne (B1209423) intermediates, or radical pathways. acs.org

For aryl halides like this compound, base-promoted homolytic aromatic substitution (HAS) offers a viable transition-metal-free pathway. acs.org In these reactions, a strong base like potassium tert-butoxide (KOtBu) can promote the formation of an aryl radical from the aryl halide. This radical can then attack another aromatic ring to form the biaryl product. While intermolecular versions often suffer from poor regioselectivity, intramolecular HAS reactions can be highly efficient for synthesizing cyclic structures. acs.org For example, substrates like (2-iodobenzyl)-phenylether can undergo intramolecular cyclization in the presence of KOtBu to yield dibenzo-fused heterocycles. acs.org This approach offers a powerful strategy for constructing complex scaffolds from precursors structurally related to this compound without the need for a metal catalyst.

Reactions Involving the Benzylic Bromide Moiety

The reactivity of this compound is dominated by the presence of the benzylic bromide. This functional group makes the benzylic carbon highly susceptible to nucleophilic attack and also enables its participation in a variety of other transformations, including oxidative coupling and radical reactions. The carbon-bromine bond is relatively weak, making bromide a good leaving group in substitution reactions. chemguide.co.uk

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the bromide ion. masterorganicchemistry.com These reactions typically proceed via an S\N2 mechanism, especially with primary benzylic halides, leading to the formation of new carbon-heteroatom bonds. libretexts.org

The Williamson ether synthesis provides a classic and versatile method for the preparation of benzyl ethers from this compound. This reaction involves the displacement of the bromide by an alkoxide nucleophile. youtube.commasterorganicchemistry.com The alkoxide is typically generated in situ by treating an alcohol with a strong base, such as sodium hydride. youtube.com The resulting alkoxide then attacks the electrophilic benzylic carbon of this compound, leading to the formation of the corresponding benzyl ether and a bromide salt as a byproduct. youtube.commasterorganicchemistry.com

The general scheme for this reaction is as follows:

Step 1: Deprotonation of Alcohol ROH + Base → RO⁻ + HB⁺

Step 2: Nucleophilic Attack RO⁻ + this compound → 2-Iodo-4-methylbenzyl-OR + Br⁻

Polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to facilitate S\N2 reactions. chem-station.com

| Reactant (Alcohol) | Base | Product (Benzyl Ether) |

| Methanol | NaH | 1-(Methoxymethyl)-2-iodo-4-methylbenzene |

| Ethanol | NaH | 1-(Ethoxymethyl)-2-iodo-4-methylbenzene |

| Isopropanol | NaH | 1-(Isopropoxymethyl)-2-iodo-4-methylbenzene |

| tert-Butanol | KOtBu | 1-(tert-Butoxymethyl)-2-iodo-4-methylbenzene |

Analogous to ether synthesis, this compound readily reacts with thiolates to form benzyl thioethers. Thiolates, being excellent nucleophiles, efficiently displace the bromide ion. A convenient one-pot synthesis method avoids the handling of foul-smelling thiols by generating the thiolate in situ. arkat-usa.org This can be achieved by reacting a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed under basic conditions to yield the thiolate. This thiolate can then react with a second equivalent of the benzyl halide or a different one to produce symmetrical or unsymmetrical thioethers, respectively. arkat-usa.org

The reaction proceeds in high yield and purity, making it a robust method for the synthesis of a variety of benzyl thioethers. arkat-usa.org

| Thiol Source | Base | Product (Benzyl Thioether) |

| Thiophenol | NaOH | (2-Iodo-4-methylbenzyl)(phenyl)sulfane |

| Ethanethiol | NaOH | (2-Iodo-4-methylbenzyl)(ethyl)sulfane |

| Thiourea (in situ) | NaOH | Bis(2-iodo-4-methylbenzyl)sulfane |

The electrophilic nature of the benzylic carbon in this compound makes it a valuable building block in the synthesis of nitrogen-containing heterocycles. It can be used to N-alkylate various nitrogen nucleophiles, which can then undergo further cyclization reactions. For instance, it can react with primary amines or amides, and the resulting secondary amine or N-substituted amide can be a precursor for the construction of rings like isoindolinones or other nitrogen heterocycles through subsequent intramolecular reactions.

Oxidative Coupling Reactions with Benzylic Bromides

Recent research has shown that benzylic bromides can participate in oxidative coupling reactions, often mediated by hypervalent iodine reagents like Dess-Martin periodinane (DMP). mdpi.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. mdpi.com For example, the oxidative coupling of isoquinoline (B145761) with benzyl bromide derivatives, mediated by DMP, has been reported to produce N-substituted isoquinolinone derivatives in good yields. mdpi.comresearchgate.net This type of reaction proceeds through a proposed mechanism involving the oxidation of an intermediate to form an enamide, which then undergoes further transformations. mdpi.com While specific examples with this compound are not detailed, its structural similarity suggests its potential applicability in such transformations.

Radical Reactions and Their Applications in Organic Synthesis

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a benzylic radical. Free radical reactions have become a powerful tool in organic synthesis for creating complex molecules. bbhegdecollege.com These reactions can be initiated by radical initiators like AIBN or by photolysis. libretexts.org The resulting 2-iodo-4-methylbenzyl radical can then participate in various synthetic transformations, including addition to alkenes or alkynes, and cyclization reactions. mdpi.comresearchgate.net

For instance, in a process known as atom transfer radical cyclization (ATRC), a radical generated from a molecule containing both a halide and a multiple bond can cyclize. While a direct example with this compound is not provided, similar iodo-containing substrates have been shown to undergo efficient radical cyclization. mdpi.com The presence of the iodine atom on the aromatic ring could also potentially influence the reactivity in radical processes.

| Reaction Type | Initiator | Potential Product Type |

| Radical addition to alkene | AIBN/Bu₃SnH | Functionalized alkylbenzene |

| Radical cyclization | Triethylborane | Cyclic hydrocarbon |

Derivatization Potential of the Iodinated Aromatic Ring

The iodinated aromatic ring of this compound serves as a versatile handle for a wide array of chemical transformations, significantly expanding the synthetic utility of this compound. The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in many transition-metal-catalyzed reactions, making it an excellent precursor for various functionalizations.

Table 2: Derivatization Reactions of the Iodinated Aromatic Ring

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst, base | Biaryls, vinylarenes |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | Aryl alkynes |

| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkenes |

| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, phosphine ligand, base | Aryl amines |

| Stille Coupling | Organostannanes, Pd catalyst | Biaryls, vinylarenes |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl, aryl, or vinyl substituted arenes |

| Ullmann Condensation | Alcohols, phenols, or thiols, Cu catalyst, base | Aryl ethers, aryl thioethers |

| Carbonylation | Carbon monoxide, Pd catalyst, nucleophile (e.g., alcohol, amine) | Esters, amides |

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and vinyl groups. The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. mdpi.com The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, leading to the synthesis of anilines and their derivatives. These reactions, among others, highlight the immense potential of the iodo-substituent as a synthetic linchpin for the construction of complex and functionally diverse aromatic compounds. The choice of a specific derivatization reaction depends on the desired target molecule and the compatibility of the reaction conditions with other functional groups present in the molecule.

Mechanistic Investigations of Reactions Involving 2 Iodo 4 Methylbenzyl Bromide

Elucidation of Palladium-Catalyzed Reaction Pathways

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of two distinct carbon-halogen bonds in 2-Iodo-4-methylbenzyl bromide allows for the investigation of chemoselectivity and the sequence of catalytic events. The generally accepted mechanism for these transformations involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgnobelprize.org

Oxidative Addition is typically the initial step in a palladium-catalyzed cross-coupling cycle, where a low-valent palladium(0) complex inserts into the carbon-halogen bond of the electrophile. nobelprize.org This process results in the oxidation of the metal center to palladium(II). For this compound, two potential sites exist for oxidative addition: the C(sp²)-I bond on the aromatic ring and the C(sp³)-Br bond at the benzylic position.

Reductive Elimination is the final step of the catalytic cycle, where the two organic groups coupled on the palladium(II) center are expelled to form the final product, regenerating the Pd(0) catalyst. nobelprize.org This step is crucial for catalyst turnover. The thermodynamics and kinetics of reductive elimination can be influenced by several factors, including the nature of the ligands and the organic groups attached to the palladium. berkeley.eduacs.org While the reductive elimination of C-X bonds was once considered challenging, the use of bulky phosphine (B1218219) ligands has been shown to facilitate this process. researchgate.net Studies have shown that for aryl halides, reductive elimination is thermodynamically most favored for chlorides and least favored for iodides, yet the kinetic trend is often reversed. berkeley.eduacs.orgresearchgate.net

| Step | Description | Relevance to this compound | General Principles Supported By |

| Oxidative Addition | Insertion of Pd(0) into a carbon-halogen bond to form an organopalladium(II) halide complex. | Preferential and rapid addition to the C(sp²)-I bond over the C(sp³)-Br bond due to higher reactivity. | libretexts.orgnobelprize.orgyonedalabs.com |

| Reductive Elimination | Expulsion of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. | Follows transmetalation to form the new C-C or C-heteroatom bond. The nature of the ligand and coupling partner influences the rate. | berkeley.eduacs.orgresearchgate.netacs.orgnih.gov |

Following the initial oxidative addition, transmetalation occurs. In this step, an organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) is transferred to the arylpalladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. nobelprize.org For Suzuki-Miyaura coupling, this involves an organoboron reagent, which typically requires activation by a base to facilitate the transfer of the organic group to the palladium center. organic-chemistry.org

The rate-determining step (RDS) of a cross-coupling reaction can be either oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst system, and reaction conditions. nih.gov For reactions involving reactive electrophiles like the aryl iodide of this compound, oxidative addition is generally fast. yonedalabs.com Consequently, the transmetalation step is often the RDS. nih.gov Kinetic studies on similar systems have shown that the reaction rate can be dependent on the concentration of the organometallic reagent and the base, but independent of the aryl halide concentration, which points to transmetalation being the turnover-limiting step. nih.govnih.gov

The catalyst resting state is the most stable and abundant palladium species present during the catalytic cycle. Its identity provides crucial information about the rate-limiting step. If the arylpalladium(II) halide complex is the resting state, it implies that the subsequent step, transmetalation, is slow.

Ligand effects are paramount in controlling the efficiency and selectivity of palladium-catalyzed reactions. Bulky and electron-rich biaryl monophosphine ligands, such as BrettPhos and RuPhos, are known to form highly active catalysts. nih.govrsc.org These ligands promote the formation of stable monoligated Pd(0) complexes (L₁Pd), which are highly reactive in oxidative addition. nih.gov The steric bulk of the ligand also facilitates the final reductive elimination step. acs.org The choice of ligand can dramatically impact the outcome of a reaction, and often a specific ligand is required for a particular transformation to proceed efficiently. nih.govrsc.org

| Ligand Type | Key Features | Impact on Catalysis with this compound |

| Bulky Monophosphines (e.g., BrettPhos) | Sterically demanding and electron-rich. | Promotes fast oxidative addition at the C-I bond and efficient reductive elimination. Stabilizes the active L₁Pd(0) species. |

| Bidentate Phosphines (e.g., Xantphos) | Possess a specific bite angle. | Can favor certain reaction pathways; for instance, it has been used in domino reactions involving 2-iodobenzyl bromide. osi.lv Facilitates C-X bond reductive elimination. researchgate.net |

Arynes are highly reactive intermediates that can be employed in palladium-catalyzed annulation reactions. nih.gov They are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates under mild conditions using a fluoride (B91410) source. chemistryviews.org While this compound is not a direct aryne precursor, a synthetically modified version could be used to explore this chemistry.

A plausible catalytic cycle for an aryne reaction would involve the in situ generation of the aryne, which then coordinates to a Pd(0) complex to form a palladacycle intermediate. nih.govnih.gov This intermediate can then undergo oxidative addition with a coupling partner, followed by migratory insertion and reductive elimination to yield complex polycyclic products. nih.gov Such reactions provide a powerful method for the rapid construction of complex aromatic systems. nih.govresearchgate.net The high reactivity of arynes, however, can also lead to side reactions like cyclotrimerization. nih.gov

Analysis of Radical and Ionic Mechanisms in Halogenated Systems

Beyond two-electron palladium-catalyzed pathways, the benzylic bromide functionality of this compound is susceptible to reactions involving radical or ionic intermediates, particularly through single electron transfer processes.

A single electron transfer (SET) mechanism involves the movement of a single electron, typically from a nucleophile or a photocatalyst to a substrate, to generate a radical ion. libretexts.orgyoutube.com This process is distinct from the two-electron heterolytic pathways common in many ionic reactions. libretexts.org In the case of this compound, the benzylic bromide is a potential site for SET-initiated reactions.

The reaction can be initiated by the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond to form a bromide anion and a 4-methyl-2-iodobenzyl radical. youtube.com This benzylic radical is resonance-stabilized by the adjacent benzene (B151609) ring, making its formation more favorable than that of a simple alkyl radical. libretexts.orgkhanacademy.org Once formed, this radical can participate in various propagation steps, such as abstracting an atom from another molecule or adding to an unsaturated system. SET pathways can be initiated under various conditions, including through the use of specific nucleophiles, transition metals, or via photoredox catalysis. sigmaaldrich.comresearchgate.netmdpi.com This reactivity provides an alternative to traditional nucleophilic substitution (Sₙ1 or Sₙ2) mechanisms at the benzylic position.

SNAr and SRN1 Pathways in Aryl Halide Transformations

Nucleophilic aromatic substitution (SNAr) and radical-nucleophilic aromatic substitution (SRN1) are two distinct mechanisms through which a nucleophile can replace a leaving group on an aromatic ring.

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In the case of this compound, the primary site of nucleophilic attack is expected to be the benzylic carbon due to the lability of the bromide leaving group, proceeding through a standard SN1 or SN2 pathway. For a nucleophile to attack the aromatic ring and displace the iodide via an SNAr mechanism, the reaction conditions would need to overcome the electron-donating effect of the methyl group and the lack of a strong activating group. The relative leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. wikipedia.org

Hypervalent Iodine Intermediate Pathways

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are versatile reagents in organic synthesis, often acting as powerful oxidizing agents or facilitating group transfer reactions. beilstein-journals.orgbeilstein-journals.orgprinceton.edu Aryl iodides can be oxidized to form stable hypervalent iodine(III) or iodine(V) species. For instance, iodoarenes can be converted to (diacetoxyiodo)arenes or other hypervalent iodine reagents. beilstein-journals.org

A proposed mechanism for reactions involving benzyl (B1604629) hypervalent iodine intermediates is the hypervalent iodine-guided electrophilic substitution (HIGES). beilstein-journals.orgnih.gov This pathway suggests a transmetalation event to form a benzyl-I(III) intermediate, which can then undergo further reaction. beilstein-journals.org While this has been explored for various benzyl-containing systems, specific studies on the formation and reactivity of hypervalent iodine intermediates derived directly from this compound are not described in the current literature. The presence of the benzylic bromide adds another layer of complexity, as it is a highly reactive functional group in its own right.

Kinetic Studies and In Situ Spectroscopic Monitoring of Reaction Intermediates

Kinetic studies and in-situ spectroscopic monitoring are powerful tools for elucidating reaction mechanisms. Techniques like NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction rates. up.ac.zanih.goved.ac.uk

For nucleophilic substitution reactions of benzyl bromides, kinetic studies can help distinguish between SN1 and SN2 pathways. researchgate.net The reaction rates are influenced by the substituents on the aromatic ring, the nature of the nucleophile, and the solvent. researchgate.net For instance, electron-donating groups, like the methyl group in this compound, would be expected to stabilize a benzylic carbocation, potentially favoring an SN1 pathway.

In-situ NMR has been successfully employed to monitor the benzylation of various nucleophiles and to study complex reaction mixtures, including the detection of unexpected side reactions. up.ac.za Flow chemistry coupled with in-line NMR analysis has also emerged as a valuable technique for studying reaction kinetics and optimizing conditions. nih.gov

Despite the availability of these advanced techniques, specific kinetic data or in-situ spectroscopic studies for reactions of this compound are not found in the surveyed literature. Such studies would be invaluable for definitively establishing the mechanistic pathways at play under various reaction conditions.

Computational Chemistry and Theoretical Studies Applied to 2 Iodo 4 Methylbenzyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 2-Iodo-4-methylbenzyl bromide. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn govern its reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound. rsc.orgnih.gov

DFT calculations can be used to determine a variety of key properties that inform the reactivity of this compound:

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnepjol.info A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.govresearchgate.net For this compound, the MEP would show regions of negative potential around the electronegative iodine and bromine atoms and positive potential near the hydrogen atoms, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, revealing the nature of chemical bonds and intramolecular stabilization effects. nih.gov

| Property | Significance for this compound | Typical Computational Approach |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov | DFT (e.g., B3LYP functional) nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov | Calculated from the optimized electron density. researchgate.net |

| Atomic Charges | Quantifies the partial charge on each atom, predicting sites for nucleophilic attack (e.g., the benzylic carbon). | NBO, Mulliken, or Hirshfeld population analysis. |

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy elements like iodine, the choice of basis set is critical.

Iodine's large number of electrons and significant relativistic effects necessitate special treatment. Standard Pople-style basis sets like 6-31G(d), while adequate for lighter atoms (C, H), are insufficient for iodine. [from initial search result 3] The most common and effective approach is to use a mixed basis set in conjunction with an Effective Core Potential (ECP).

Effective Core Potentials (ECPs): ECPs replace the core electrons of the heavy atom (iodine) with a potential, significantly reducing computational cost. The valence electrons, which are primarily involved in chemical bonding, are still treated explicitly. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) is a widely used and reliable ECP for iodine. [from initial search result 1, 2]

Relativistic Basis Sets: Alternatively, basis sets specifically designed to account for relativistic effects, such as the Stuttgart-Dresden (SDD) basis set, can be employed for the iodine atom. [from initial search result 7]

Mixed Basis Sets: In practice, a mixed basis set is often optimal. For this compound, a typical setup would involve using an ECP like LANL2DZ or a relativistic set like SDD for the iodine atom, while a more conventional basis set like 6-31+G(d,p) or 6-311++G(d,p) is used for the lighter carbon, hydrogen, and bromine atoms. [from initial search result 7]

| Atom(s) | Recommended Basis Set/ECP | Rationale |

|---|---|---|

| Iodine (I) | LANL2DZ, SDD | Accounts for relativistic effects and reduces computational cost by modeling core electrons with an ECP. [from initial search result 1, 7] |

| Bromine (Br) | LANL2DZ, 6-311+G(d,p) | Bromine is also a heavy atom where ECPs or larger basis sets with polarization and diffuse functions are beneficial. |

| Carbon (C), Hydrogen (H) | 6-31G(d), 6-31+G(d,p) | Standard Pople basis sets are generally sufficient. Adding polarization (d) and diffuse (+) functions improves accuracy for anions and transition states. manchester.ac.uk |

Prediction and Analysis of Reaction Energetics and Transition States

A key strength of computational chemistry is its ability to map out the energy landscape of a chemical reaction. This allows for the prediction of reaction feasibility, rates, and mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

For this compound, a primary reaction pathway is nucleophilic substitution, which can proceed via an S\N1 or S\N2 mechanism. Computational methods can determine the preferred pathway by calculating the Gibbs free energy of activation (ΔG‡) for each route. researchgate.net

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates (like the benzyl (B1604629) carbocation in an S\N1 reaction) are optimized to find their lowest energy structures.

Finding the Transition State (TS): The transition state, an energy maximum along the reaction coordinate, is located. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Calculating Energies: Single-point energy calculations, often with a larger basis set, are performed on the optimized structures to obtain accurate electronic energies.

Determining Free Energy: Thermodynamic corrections (including zero-point vibrational energy and thermal contributions to enthalpy and entropy) are added to the electronic energy to calculate the Gibbs free energy. The activation barrier (ΔG‡) is the difference in free energy between the transition state and the reactants. manchester.ac.ukresearchgate.net

The competition between S\N1 and S\N2 mechanisms can be computationally resolved by comparing their respective activation barriers. The pathway with the lower ΔG‡ will be the kinetically favored one. masterorganicchemistry.comlibretexts.org

Figure 1: A representative energy profile diagram illustrating the computational comparison of S\N1 and S\N2 reaction pathways. The S\N1 mechanism proceeds through a carbocation intermediate, resulting in a two-step profile, while the concerted S\N2 mechanism has a single transition state. pressbooks.pubpressbooks.pub The kinetically favored pathway is the one with the lower highest activation barrier.

Figure 1: A representative energy profile diagram illustrating the computational comparison of S\N1 and S\N2 reaction pathways. The S\N1 mechanism proceeds through a carbocation intermediate, resulting in a two-step profile, while the concerted S\N2 mechanism has a single transition state. pressbooks.pubpressbooks.pub The kinetically favored pathway is the one with the lower highest activation barrier.The S\N1 reaction of this compound proceeds through a transient 2-iodo-4-methylbenzyl carbocation. The stability of this intermediate is paramount to the reaction rate. libretexts.orgpressbooks.pub DFT calculations are highly effective for assessing the stability of such species. rsc.orgnih.govkiku.dk

The stability of the 2-iodo-4-methylbenzyl cation is influenced by several factors that can be quantified computationally:

Inductive Effect: The 4-methyl group is electron-donating, which helps to stabilize the positive charge on the benzylic carbon through an inductive effect. stackexchange.com

Resonance Effect: The positive charge is delocalized across the benzene (B151609) ring through resonance, a major stabilizing factor for all benzyl cations.

Halogen Effect: The 2-iodo substituent has competing effects. Its electronegativity is inductively electron-withdrawing, which can be destabilizing. However, it can also donate lone-pair electron density through resonance, a stabilizing effect. Computational studies can resolve the net impact of these competing influences.

In addition to cationic intermediates, radical species can also be formed. For instance, studies on the pyrolysis of iodobenzyl iodides have shown that homolytic cleavage of the C-I bond can generate iodobenzyl radicals. acs.org Computational chemistry can be used to calculate the bond dissociation energy of the C-Br bond in this compound to predict the feasibility of forming the corresponding 2-iodo-4-methylbenzyl radical under thermal or photochemical conditions.

| Structural Feature | Electronic Effect | Impact on Cation Stability | Computational Assessment Method |

|---|---|---|---|

| 4-Methyl Group | Inductive Donation (+I), Hyperconjugation | Stabilizing | Analysis of charge distribution, Isodesmic reactions kiku.dkstackexchange.com |

| 2-Iodo Group | Inductive Withdrawal (-I), Resonance Donation (+R) | Net effect is context-dependent and can be quantified. | NBO analysis, Calculation of formation energy kiku.dk |

| Benzyl System | Resonance Delocalization | Strongly Stabilizing | Visualization of molecular orbitals, Charge delocalization analysis |

In Silico Modeling of Selectivity and Regioselectivity

Computational modeling is a powerful tool for predicting the selectivity of chemical reactions where multiple outcomes are possible. rsc.org For this compound, the primary selectivity question concerns the competition between S\N1 and S\N2 substitution mechanisms.

As a secondary benzylic halide, this compound is borderline, meaning the reaction pathway is highly sensitive to external conditions. stackexchange.comyoutube.com In silico models can systematically investigate these factors:

Nucleophile Strength: The activation barriers for both S\N1 and S\N2 pathways can be calculated with different nucleophiles (e.g., a strong nucleophile like OH⁻ vs. a weak one like H₂O). Strong nucleophiles tend to favor the S\N2 pathway, a trend that can be confirmed by a lower calculated ΔG‡ for the S\N2 transition state. researchgate.netstackexchange.com

Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the reaction in different solvents. researchgate.net Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the halide leaving group, thereby lowering the activation barrier for the S\N1 pathway. youtube.com Computational models can quantify this stabilization and predict the switch in mechanism from S\N2 in non-polar solvents to S\N1 in polar solvents.

While regioselectivity is less of a concern for substitution at the benzylic carbon, if the molecule were to undergo other reactions like electrophilic aromatic substitution, DFT would be used to predict the most reactive position on the aromatic ring. This is typically done by analyzing the calculated atomic charges and the coefficients of the HOMO, which indicate the sites most susceptible to electrophilic attack. rsc.org By comparing the energies of transition states for attack at different ring positions, the most favorable regioisomer can be predicted.

Predicting the Influence of Substituents on Reaction Outcomes

The reactivity of a substituted benzyl bromide is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. The iodo group at the ortho-position and the methyl group at the para-position in this compound exert significant influence on the molecule's reactivity, particularly on the stability of intermediates and transition states in nucleophilic substitution and cross-coupling reactions.

The electronic effects of substituents on the benzene ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions. While a Hammett constant for an ortho-substituent is more complex due to the inclusion of steric effects, the electronic character can still be qualitatively assessed. wikipedia.orgpharmacy180.comutexas.edu

The methyl group (-CH₃) is known to be an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring. In the para position, this electron-donating nature can help to stabilize a positive charge that may develop at the benzylic carbon during a reaction, for instance, in an Sₙ1-type mechanism.

The iodine atom (-I) is a halogen and exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its electronegativity, but it can also be a weak π-electron donor (+M or +R effect) through resonance, owing to its lone pairs of electrons. Generally, for halogens, the inductive effect dominates. The position of the iodo group at the ortho position means both its inductive and steric effects will be most pronounced.

To predict reaction outcomes, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathways. Such calculations can determine the energies of reactants, intermediates, transition states, and products. For instance, in a nucleophilic substitution reaction, DFT calculations could predict whether the reaction is more likely to proceed via an Sₙ1 or Sₙ2 mechanism by comparing the activation energies for the formation of a benzyl cation versus the transition state of a bimolecular displacement.

The table below illustrates the Hammett constants for the methyl and iodo substituents, which are crucial inputs for quantitative structure-activity relationship (QSAR) studies and for qualitatively predicting reactivity trends.

| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Electronic Effect |

| -CH₃ | -0.17 | -0.07 | Electron-donating (Inductive and Hyperconjugation) |

| -I | 0.18 | 0.35 | Primarily electron-withdrawing (Inductive) with weak electron-donating (Resonance) |

Data sourced from various compilations of Hammett constants. science.govpitt.edu

Rational Design of Catalytic Systems and Reagents

Computational chemistry plays a pivotal role in the rational design of catalytic systems for specific transformations, such as the cross-coupling reactions of this compound. The presence of two distinct halogen atoms (iodine and bromine) at different positions (aromatic and benzylic, respectively) offers opportunities for selective catalysis.

The rational design of a catalyst, particularly for palladium-catalyzed cross-coupling reactions, involves several key considerations that can be modeled computationally: nih.govrsc.org

Ligand Effects: The electronic and steric properties of the ligands coordinated to the metal center are critical. DFT calculations can model how different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands influence the geometry and electronic structure of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Precatalyst Activation: Many modern cross-coupling reactions utilize well-defined palladium precatalysts. Computational studies can elucidate the mechanism of activation of these precatalysts to the active catalytic species, helping to design more efficient and stable catalyst systems. rsc.org

Substrate Reactivity: Theoretical calculations can predict the relative ease of oxidative addition at the C-Br bond versus the C-I bond. In the case of this compound, the benzylic C-Br bond is generally more reactive towards oxidative addition than the aryl C-I bond in typical palladium-catalyzed cross-coupling reactions. However, specific catalyst systems can be designed to favor one over the other.

Reaction Pathway Analysis: DFT can be used to map out the entire catalytic cycle, identifying the rate-determining step and any potential catalyst deactivation pathways. This knowledge allows for the targeted modification of the catalyst or reaction conditions to improve efficiency and yield.

For a molecule like this compound, a rationally designed catalytic system would aim for high selectivity. For example, a catalyst could be designed to selectively activate the C-Br bond for a Suzuki or Sonogashira coupling, leaving the C-I bond intact for a subsequent, different cross-coupling reaction. This "sequential" or "orthogonal" cross-coupling is a powerful strategy in complex molecule synthesis.

The following table summarizes some common palladium precatalysts and their general areas of application, which could be computationally screened and optimized for reactions involving this compound. nih.govresearchgate.netacs.org

| Palladium Precatalyst | Common Ligands | General Applications |

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Stille, Sonogashira, Heck, and Negishi couplings |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone) | Often used with a wide range of phosphine or NHC ligands for various couplings |

| [Pd(allyl)Cl]₂ | - | Precursor for catalysts with various phosphine ligands |

| (Amphos)₂PdCl₂ | Di-tert-butyl(4-dimethylaminophenyl)phosphine | Highly active for Suzuki and other cross-coupling reactions |

| Buchwald Palladacycle Precatalysts | Biarylphosphines (e.g., SPhos, XPhos) | Highly active and versatile for a broad range of C-C and C-N bond formations |

Through computational modeling, the interaction of these catalytic systems with this compound can be studied to predict which combination of metal, ligand, and reaction conditions will afford the desired product with the highest efficiency and selectivity. This in silico approach significantly accelerates the experimental discovery and optimization of new synthetic methods.

Advanced Characterization Techniques in Research on 2 Iodo 4 Methylbenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 2-Iodo-4-methylbenzyl bromide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the aromatic protons, the benzylic protons, and the methyl protons will each give distinct signals.

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 3 (H-3), situated between the iodo and bromomethyl groups, would likely appear as a doublet. The proton at position 5 (H-5), adjacent to the methyl group, would also be a doublet, while the proton at position 6 (H-6) would likely be a singlet or a finely split doublet. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing iodine and bromomethyl groups will deshield adjacent protons, shifting their signals downfield, while the electron-donating methyl group will have a shielding effect. libretexts.org

The benzylic methylene (B1212753) protons (-CH₂Br) are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The protons of the methyl group (-CH₃) will also produce a singlet, typically in the upfield region of the spectrum. docbrown.info

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (H-3, H-5, H-6) | 7.0 - 7.8 | m (multiplet) |

| -CH₂Br | ~ 4.4 - 4.6 | s (singlet) |

| -CH₃ | ~ 2.3 - 2.5 | s (singlet) |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The molecule has eight carbon atoms, and due to its asymmetry, eight distinct signals are expected in the ¹³C NMR spectrum.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the iodine (C-2) is expected to have a significantly shifted signal due to the heavy atom effect. bhu.ac.in The carbon attached to the bromomethyl group (C-1) and the methyl group (C-4) will also have characteristic shifts. The remaining aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (120-140 ppm). The benzylic carbon (-CH₂Br) will be downfield due to the attached bromine, while the methyl carbon (-CH₃) will be found in the upfield aliphatic region. docbrown.infoorganicchemistrydata.org

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-I (C-2) | ~ 95 - 105 |

| C-CH₂Br (C-1) | ~ 138 - 142 |

| C-CH₃ (C-4) | ~ 135 - 140 |

| Aromatic CH (C-3, C-5, C-6) | ~ 128 - 135 |

| -CH₂Br | ~ 30 - 35 |

| -CH₃ | ~ 20 - 25 |

Note: These are estimated chemical shifts based on known substituent effects.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the adjacent aromatic protons (e.g., between H-5 and H-6 if coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. For instance, the signal for the benzylic protons (-CH₂Br) would correlate with the signal for the benzylic carbon, and the methyl protons (-CH₃) would correlate with the methyl carbon. The aromatic protons would each correlate with their respective attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the benzylic protons (-CH₂Br) would show a correlation to the aromatic carbon C-1 and C-2. The methyl protons (-CH₃) would show correlations to the aromatic carbons C-3, C-4, and C-5.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound (C₈H₈BrI), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹²⁷I). The molecular ion peak [M]⁺ in the HRMS spectrum would confirm the elemental composition and, by extension, the molecular formula of the compound with a high degree of confidence.

Calculated Exact Mass for C₈H₈BrI:

| Element | Isotope | Mass (Da) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Bromine | ⁷⁹Br | 78.91834 |

| Iodine | ¹²⁷I | 126.90447 |

| Total (C₈H₈⁷⁹BrI) | 310.89284 |

The presence of bromine would also be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Mass-Selective Threshold Photoelectron Spectroscopy (ms-TPES) for Gas-Phase Species

Mass-Selective Threshold Photoelectron Spectroscopy (ms-TPES) is a sophisticated technique used to study the electronic structure of molecules in the gas phase. It provides information about the ionization energies of a molecule, which correspond to the energy required to remove an electron from a specific molecular orbital.

While not a routine characterization method, ms-TPES could be applied to this compound to gain fundamental insights into its electronic properties. By ionizing the molecule with a tunable light source and detecting the resulting electrons and ions in coincidence, an isomer-selective photoelectron spectrum can be obtained. This spectrum would reveal the vibrational structure of the cation, providing detailed information about the geometry and bonding in both the neutral molecule and its corresponding cation. This technique is particularly valuable for distinguishing between isomers and for understanding the effects of substitution on the electronic structure of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational frequencies. These absorptions are recorded as a spectrum of transmittance or absorbance versus wavenumber. For this compound, the IR spectrum provides a unique "fingerprint," allowing for its definitive identification when compared against a reference. docbrown.infodocbrown.info Key absorptions are expected for the various bonds present in the molecule. The C-H stretching vibrations of the aromatic ring and the methyl and benzyl (B1604629) groups typically appear in the 2850-3100 cm⁻¹ region. docbrown.infodocbrown.info The aromatic ring itself will produce characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, it can be particularly useful for observing the symmetric vibrations of the aromatic ring in this compound.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds. docbrown.infodocbrown.infonih.gov

Interactive Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Alkyl C-H (CH₃, CH₂) | Stretching | 2850 - 2975 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Alkyl C-H (CH₃, CH₂) | Bending | 1365 - 1470 | IR |

| C-Br | Stretching | 500 - 750 | IR |

| C-I | Stretching | 500 - 600 | IR |

Matrix Isolation Spectroscopy for the Characterization of Reactive Intermediates

Matrix isolation is a powerful experimental technique used to study highly reactive species, such as radicals and other transient intermediates, which have very short lifetimes under normal conditions. fu-berlin.de The method involves trapping the species of interest within a rigid, inert host material (the matrix) at cryogenic temperatures, typically using noble gases like argon or neon. fu-berlin.de This inert environment prevents the reactive intermediates from diffusing and reacting with each other, allowing them to be studied using various spectroscopic methods, most commonly IR spectroscopy. fu-berlin.deacs.org

In the context of this compound, this technique is ideally suited for studying the 2-iodo-4-methylbenzyl radical . This radical would be generated in situ by subjecting the parent molecule to a process like flash vacuum pyrolysis (FVP). During FVP, the precursor molecule is heated to high temperatures, causing the weakest bond to break. In this compound, this would be the benzylic C-Br bond, leading to its homolytic cleavage.

Research on analogous compounds, such as 2- and 4-iodobenzyl iodide, has successfully used this combination of FVP and matrix isolation IR spectroscopy. acs.org In these studies, the C–I bond was cleaved at approximately 850 K to produce high yields of the corresponding 2- and 4-iodobenzyl radicals. acs.org These radicals were then trapped in a cryogenic matrix and their vibrational spectra were recorded for the first time. acs.org A similar experimental approach would allow for the unambiguous generation and spectroscopic characterization of the 2-iodo-4-methylbenzyl radical from its bromide precursor. By analyzing the IR spectrum of the trapped radical, researchers can determine its structure and vibrational frequencies, providing crucial data for understanding its chemical properties and reactivity.

Interactive Table 2: Characterization of Reactive Intermediates via Matrix Isolation

| Precursor Compound | Reactive Intermediate Generated | Generation Method | Characterization Technique |

| This compound (proposed) | 2-Iodo-4-methylbenzyl radical | Flash Vacuum Pyrolysis (FVP) | Matrix Isolation IR Spectroscopy |

| 2-Iodobenzyl iodide acs.org | 2-Iodobenzyl radical | Flash Vacuum Pyrolysis (FVP) | Matrix Isolation IR Spectroscopy |

| 4-Iodobenzyl iodide acs.org | 4-Iodobenzyl radical | Flash Vacuum Pyrolysis (FVP) | Matrix Isolation IR Spectroscopy |

Role of 2 Iodo 4 Methylbenzyl Bromide As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Architectures

The unique structure of 2-iodo-4-methylbenzyl bromide makes it an excellent starting material for the synthesis of intricate molecular frameworks, including biaryl compounds and various heterocyclic systems.

Synthesis of Biaryl Compounds and Related Aromatic Systems

The aryl iodide component of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. google.comresearchgate.netlibretexts.org These reactions involve the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com The general catalytic cycle for this transformation involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium catalyst. libretexts.org

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl, making the aryl iodide in this compound highly reactive and allowing for selective coupling even in the presence of other, less reactive halides. nih.gov This chemoselectivity is crucial for synthesizing complex molecules where multiple reactive sites are present. For instance, in a molecule containing both an aryl iodide and an aryl bromide, the iodide will react preferentially under appropriate conditions. nih.gov

Below is a table summarizing the key aspects of Suzuki-Miyaura coupling for biaryl synthesis:

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | Aryl iodide (from this compound) and an organoboron reagent (e.g., boronic acid) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Key Steps | Oxidative addition, transmetalation, reductive elimination libretexts.org |

| Advantage | High efficiency and functional group tolerance youtube.com |

Preparation of Diverse Heterocyclic Frameworks (e.g., Indazoles, Thioethers)

The dual functionality of this compound also enables its use in the synthesis of various heterocyclic compounds.

Indazoles: Substituted indazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The synthesis of certain indazole derivatives can be achieved using precursors derived from this compound. For example, palladium-catalyzed reactions can be employed to construct the indazole ring system. One approach involves the reaction of 2-bromobenzyl bromides with arylhydrazines to form 2-aryl-substituted 2H-indazoles. organic-chemistry.org While this specific example uses a bromo-analogue, the underlying principle of using a benzyl (B1604629) halide for N-alkylation followed by an intramolecular C-N bond formation is applicable. The higher reactivity of the iodide in this compound could potentially facilitate similar cyclization strategies under milder conditions. The synthesis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole from 4-nitro-1H-indazole and 4-methoxybenzyl chloride demonstrates the utility of benzyl halides in the N-alkylation of indazoles. mdpi.com

Thioethers: The benzylic bromide moiety of this compound readily undergoes nucleophilic substitution reactions. chemistrysteps.com This reactivity can be exploited to synthesize thioethers by reacting it with a thiol or a thiolate salt. youtube.comresearchgate.net This reaction typically proceeds via an Sₙ2 mechanism, especially with primary benzylic halides, leading to the formation of a new carbon-sulfur bond. youtube.commasterorganicchemistry.com The use of a phase transfer catalyst, such as tetra-butylammonium bromide (TBAB), can facilitate the reaction between the organic-soluble benzyl bromide and an aqueous or solid-phase nucleophile like sodium hydrogen sulfide (B99878) (NaSH). researchgate.net

Precursor for Further Derivatization and Functional Group Interconversions

The two distinct reactive sites in this compound allow for a wide array of subsequent chemical modifications, making it a valuable precursor for creating a library of related compounds.

Chemical Modifications at the Benzylic Position

The benzylic bromide is a versatile functional group that can be converted into a variety of other functionalities through nucleophilic substitution reactions. chemistrysteps.compressbooks.pub The reactivity of the benzylic position is enhanced by the adjacent aromatic ring, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions. chemistrysteps.com

Common transformations at the benzylic position include:

Formation of Alcohols: Reaction with hydroxide (B78521) ions or water can lead to the corresponding benzyl alcohol.

Formation of Ethers: Reaction with alkoxides yields benzyl ethers.

Formation of Amines: Reaction with ammonia (B1221849) or amines produces benzylamines.

Formation of Nitriles: Reaction with cyanide ions introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. youtube.com

Formation of Azides: Reaction with sodium azide (B81097) yields a benzyl azide, a precursor for amines or triazoles.

The choice of nucleophile and reaction conditions determines the outcome of the substitution at the benzylic position.

Transformations of the Aryl Iodide Moiety

The aryl iodide group is a key handle for introducing a wide range of substituents onto the aromatic ring, primarily through transition-metal-catalyzed cross-coupling reactions. nih.govacs.org

Some important transformations of the aryl iodide include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an aryl-alkyne. mdpi.com

Heck Reaction: The aryl iodide can be coupled with an alkene to form a new carbon-carbon bond, leading to substituted styrenes or other vinylarenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.

Carbonylation Reactions: In the presence of carbon monoxide and a suitable catalyst, the aryl iodide can be converted into a carboxylic acid, ester, or amide.

Halogen Exchange (Finkelstein Reaction): The iodide can be replaced by other halogens, although this is less common given the high reactivity of the iodide itself. researchgate.net

The ability to perform these transformations selectively in the presence of the benzylic bromide (or a group derived from it) is a testament to the versatility of this building block.

Applications in Emerging Fields of Chemical Research (e.g., Materials Science, Chemical Biology)

While specific applications of this compound in materials science and chemical biology are not extensively documented in readily available literature, its potential can be inferred from the types of structures it can be used to create.

Materials Science: The ability to synthesize complex aromatic and biaryl structures is highly relevant to materials science. Biaryl units are common motifs in organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers. The functionalization of this compound could lead to the development of novel organic materials with tailored electronic and photophysical properties. For example, the introduction of conjugated systems via Sonogashira or Heck couplings could lead to materials with interesting optical or electronic properties. mdpi.com

Chemical Biology: The synthesis of diverse heterocyclic and biaryl compounds is of great interest in medicinal chemistry and chemical biology, as these scaffolds are present in many biologically active molecules and drugs. researchgate.netnih.gov The ability to systematically modify both the benzylic position and the aromatic ring of this compound allows for the creation of libraries of compounds that can be screened for biological activity. For instance, the synthesis of novel indazole derivatives could lead to new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-4-methylbenzyl bromide, and how can reaction conditions be optimized?

- Methodology :

- Bromination : React 2-Iodo-4-methylbenzyl alcohol with HBr in acetic acid or PBr₃ in anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

- Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation. Control temperature (0–25°C) to minimize side products like elimination. Post-reaction, purify via column chromatography (silica gel, eluent: hexane/DCM) or recrystallization (ethanol/water) .

- Validation : Confirm purity via GC-MS (retention time ~12.3 min) and ¹H NMR (δ 4.6 ppm for CH₂Br, δ 2.4 ppm for CH₃) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H NMR identifies benzyl protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm). ¹³C NMR shows C-Br at ~30 ppm and C-I at ~95 ppm. Note: Iodine’s quadrupole moment may broaden peaks .

- IR : C-Br stretch at ~550–600 cm⁻¹.

- Mass Spectrometry : ESI-MS expected molecular ion [M]⁺ at m/z 295.9 (C₈H₈BrI⁺) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact.

- First Aid : For skin exposure, wash with soap/water for 15+ minutes; for eyes, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass under inert gas at –20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction studies of derivatives be resolved?

- Refinement Strategies :

- Use SHELXL for high-resolution data (λ = 0.71073 Å). Address twinning via HKLF5 format and refine using TWIN/BASF commands .

- Validate with R₁ (<5%), wR₂ (<12%), and goodness-of-fit (1.0–1.2). Compare bond lengths/angles with CSD database entries .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Steric Effects : The methyl and iodo groups hinder catalyst approach (e.g., Pd(0) in Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic Effects : Electron-withdrawing Br/I groups slow oxidative addition. Use Ag₂O to scavenge iodide and accelerate Pd insertion .

- Experimental Design : Screen solvents (DMF > THF) and bases (Cs₂CO₃ > K₃PO₄) via DoE (Design of Experiments) to optimize yields .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions?

- Condition Optimization :

- Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.

- Lower temperature (≤0°C) to suppress E2 pathways.

- Add silver salts (AgNO₃) to precipitate iodide, shifting equilibrium toward SN2 .

Q. How to design experiments for kinetic studies of hydrolysis reactions?

- Methodology :

- Conduct pH-dependent studies (pH 7–12) using buffer solutions. Quench aliquots at intervals with cold acetonitrile.

- Analyze via LC-MS to quantify hydrolysis products (e.g., benzyl alcohol derivatives).

- Fit data to Arrhenius equation for activation energy (Eₐ) determination .

Data Analysis and Validation

Q. How to reconcile discrepancies between NMR and X-ray crystallography data?

- Approach :

- For dynamic NMR broadening (e.g., rotational barriers), perform variable-temperature NMR (–40°C to 60°C) to identify conformational exchange .

- Compare crystallographic torsion angles with DFT-optimized structures (e.g., Gaussian09) .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.